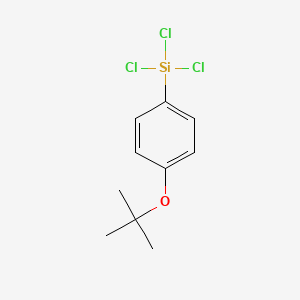
(4-tert-Butoxyphenyl)(trichloro)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-tert-Butoxyphenyl)(trichloro)silane is an organosilicon compound that features a phenyl group substituted with a tert-butoxy group and a silicon atom bonded to three chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
(4-tert-Butoxyphenyl)(trichloro)silane can be synthesized through the reaction of 4-tert-butoxyphenylmagnesium bromide with trichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
4-tert-Butoxyphenylmagnesium bromide+Trichlorosilane→this compound+Magnesium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
化学反应分析
Types of Reactions
(4-tert-Butoxyphenyl)(trichloro)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
Substitution Reactions: Silane derivatives with various functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学研究应用
(4-tert-Butoxyphenyl)(trichloro)silane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of organosilicon polymers and materials with unique properties.
Organic Synthesis: Employed in the preparation of various silane derivatives used in organic synthesis.
Surface Modification: Utilized in the modification of surfaces to impart hydrophobic or other desired properties.
Catalysis: Acts as a catalyst or catalyst precursor in certain chemical reactions.
作用机制
The mechanism of action of (4-tert-Butoxyphenyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved in the presence of nucleophiles, leading to the formation of new silicon-containing compounds. The tert-butoxy group on the phenyl ring can also influence the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms bonded to silicon, used in the production of ultrapure silicon.
Octadecyltrichlorosilane: Contains a long alkyl chain and is used in the formation of self-assembled monolayers.
Phenethyltrichlorosilane: Similar structure with a phenethyl group instead of a tert-butoxyphenyl group.
Uniqueness
(4-tert-Butoxyphenyl)(trichloro)silane is unique due to the presence of the tert-butoxy group, which can impart different reactivity and properties compared to other trichlorosilanes. This makes it valuable for specific applications where these unique properties are desired.
属性
CAS 编号 |
784201-89-4 |
|---|---|
分子式 |
C10H13Cl3OSi |
分子量 |
283.6 g/mol |
IUPAC 名称 |
trichloro-[4-[(2-methylpropan-2-yl)oxy]phenyl]silane |
InChI |
InChI=1S/C10H13Cl3OSi/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |
InChI 键 |
PMFJZWHOTZCQLE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


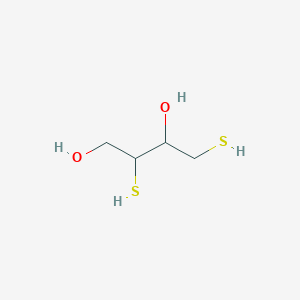
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
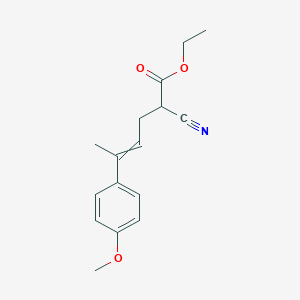
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
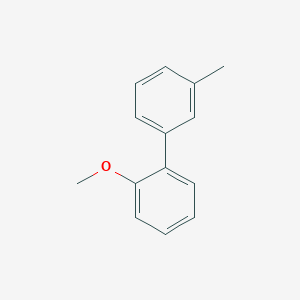

![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
![1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12535811.png)
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
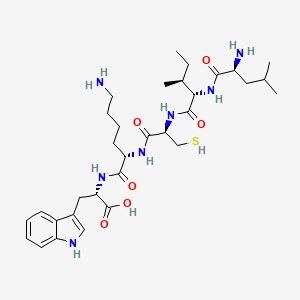
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
